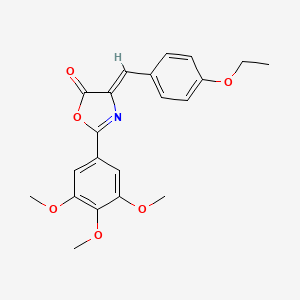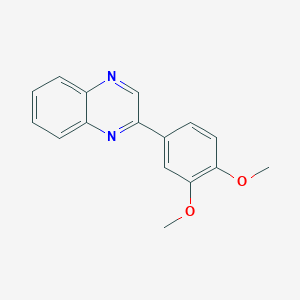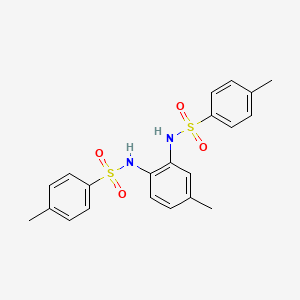![molecular formula C17H19ClN2O2S B3485258 N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B3485258.png)
N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of specific kinases and transcription factors, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the expression of specific proteins that are involved in cell growth and proliferation. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea in lab experiments include its high potency and specificity. This compound has been shown to be highly effective in inhibiting the growth of cancer cells and has a specific mechanism of action. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea. One direction is to study its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to study its potential as a herbicide and its effects on non-target species. In addition, further research is needed to optimize the synthesis method of this compound and improve its safety profile.
Conclusion:
This compound is a chemical compound that has potential applications in various fields, including medicine and agriculture. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further research is needed to explore its potential as a treatment for other diseases and as a herbicide, and to improve its safety profile.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been studied for its potential in treating Alzheimer's disease and Parkinson's disease.
In the field of agriculture, this compound has been studied for its potential as a herbicide. It has been shown to inhibit the growth of weeds and has been found to be effective against a wide range of weed species.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-21-15-7-6-12(10-16(15)22-2)8-9-19-17(23)20-14-5-3-4-13(18)11-14/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRINRAORKHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[[(1,3-benzodioxol-5-ylmethyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3485177.png)
![4-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B3485184.png)



![N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3485219.png)
![N-{4-[({3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3485221.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3485229.png)

![4-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B3485242.png)


![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B3485266.png)
![2-({4-allyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B3485267.png)